
Dipropyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Dipropyldiazene can be synthesized through the reaction of propylamine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to produce nitrous acid.
Reaction with Propylamine: The nitrous acid is then reacted with propylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as the laboratory synthesis, scaled up to meet industrial demands. This may include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions: Dipropyldiazene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: It can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Propylamines.
Substitution: Compounds with different functional groups replacing the propyl group.
科学研究应用
Dipropyldiazene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It can be used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which dipropyldiazene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the nitrogen-nitrogen double bond. This bond can undergo cleavage and formation, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Azobispropane: Another member of the diazene family with similar chemical properties.
Diphenyldiazene: A related compound with phenyl groups instead of propyl groups.
Uniqueness: Dipropyldiazene is unique due to its specific structure and reactivity. The presence of propyl groups provides distinct chemical properties compared to other diazenes, making it suitable for specific applications in synthesis and research.
属性
CAS 编号 |
821-67-0 |
|---|---|
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC 名称 |
dipropyldiazene |
InChI |
InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 |
InChI 键 |
LQCYZZANGSLXDJ-UHFFFAOYSA-N |
规范 SMILES |
CCCN=NCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)
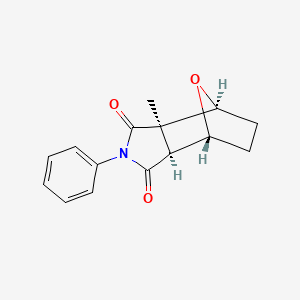

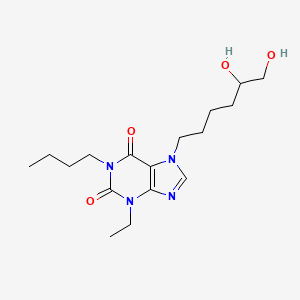
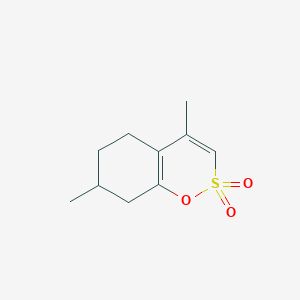
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
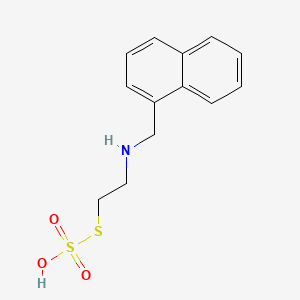
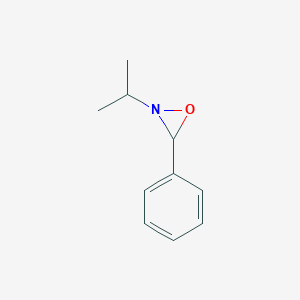
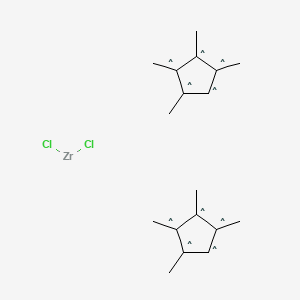
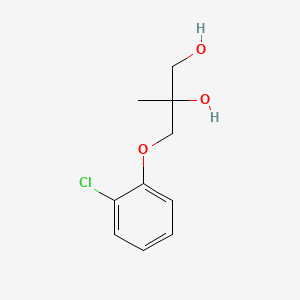
![4-Amino-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13800835.png)
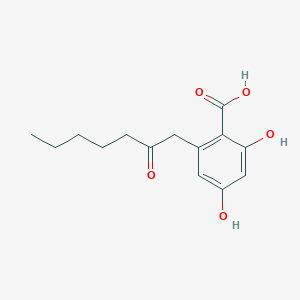
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)
